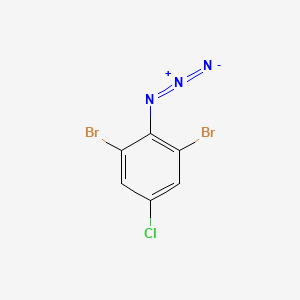

2-Azido-1,3-dibromo-5-chlorobenzene

Description

2-Azido-1,3-dibromo-5-chlorobenzene is a halogenated aromatic compound with an azide (-N₃) functional group at the 2-position, bromine atoms at the 1- and 3-positions, and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₆H₂Br₂ClN₃, with a calculated molecular weight of 311.34 g/mol. The azide group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in pharmaceutical and polymer synthesis .

Properties

Molecular Formula |

C6H2Br2ClN3 |

|---|---|

Molecular Weight |

311.36 g/mol |

IUPAC Name |

2-azido-1,3-dibromo-5-chlorobenzene |

InChI |

InChI=1S/C6H2Br2ClN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |

InChI Key |

WQVIYKWWCKEPJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N=[N+]=[N-])Br)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Azido-1,3-dibromo-5-chlorobenzene

General Synthetic Strategy

The synthesis of this compound typically follows a nucleophilic aromatic substitution (SNAr) or halogen-lithium exchange approach, where an azide ion substitutes a suitable leaving group on a halogenated benzene precursor. Given the compound’s substitution pattern, the synthetic route often involves:

- Starting from a suitably halogenated benzene derivative such as 1,3-dibromo-5-chlorobenzene or related intermediates.

- Introduction of the azido group by displacement of a leaving group (commonly a halide or diazonium intermediate).

- Careful control of reaction conditions to avoid decomposition of the azide group and to maintain regioselectivity.

Specific Synthetic Routes

Route via Halogen-Lithium Exchange and Azidation

This method involves:

Halogen-Lithium Exchange: Treatment of 1,3-dibromo-5-chlorobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically around -70 °C) to generate a lithiated intermediate at the position intended for azidation (position 2).

Electrophilic Azide Introduction: The lithiated intermediate is then reacted with an azide source such as tosyl azide or trimethylsilyl azide (TMS-N3), introducing the azido group at the lithio-substituted position.

Workup: The reaction mixture is quenched with diluted acid and purified by column chromatography to isolate the desired this compound.

This approach is supported by analogous procedures reported for related azidoaryl compounds, such as azidothiophenes and azidobenzenes, where stepwise halogen-lithium exchange followed by azidation yields azido-substituted aromatic compounds in moderate to good yields (10-85%) depending on conditions and substrates.

Nucleophilic Substitution Using Sodium Azide

Alternatively, nucleophilic substitution of a suitable leaving group (e.g., a diazonium salt or activated halide) with sodium azide (NaN3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone/water mixtures can be employed:

- The halogenated benzene precursor bearing a good leaving group at position 2 is reacted with excess sodium azide.

- Reaction conditions typically involve moderate heating (around 60 °C) for 12 hours.

- After completion, the reaction mixture is worked up by aqueous quenching, extraction with organic solvents (e.g., dichloromethane), drying, and purification by column chromatography.

This method is widely used for azidation of aromatic compounds and has been reported to give yields ranging from 60% to 85% for similar azidoarenes.

Industrial and Scale-Up Considerations

- Continuous-Flow Synthesis: To enhance safety and efficiency, especially given the potentially explosive nature of azides, continuous-flow reactors are employed industrially for scale-up. These systems allow precise control of reaction parameters and minimize azide accumulation.

- Catalysts and Microwave Assistance: Use of recyclable acid catalysts (e.g., Amberlyst-15) and microwave irradiation has been reported to improve reaction rates and yields in azidation reactions of halogenated aromatics.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Azide Source | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogen-Lithium Exchange + Azidation | 1,3-dibromo-5-chlorobenzene | Tosyl azide or TMS-N3 | Ether or THF | -70 °C, then room temp | 40-75 | Requires low temp, careful handling |

| Nucleophilic Substitution | 2-halo-1,3-dibromo-5-chlorobenzene | Sodium azide (NaN3) | DMSO, acetone/H2O | 60 °C, 12 h | 60-85 | Simpler setup, moderate heating |

| Continuous-Flow Microwave-Assisted | Halogenated benzene derivatives | Sodium azide | Polar aprotic solvent | Microwave irradiation | Up to 90 | Industrial scale, enhanced safety and yield |

Detailed Research Outcomes and Notes

- Yield and Purity: The nucleophilic substitution method typically yields 60-85% of the target compound with high purity after chromatographic purification. The halogen-lithium exchange method can be more selective but requires stringent temperature control and inert atmosphere.

- Regioselectivity: The presence of bromine and chlorine substituents influences the regioselectivity of lithiation and azidation steps, favoring substitution at position 2 due to electronic and steric effects.

- Safety Considerations: Azides are potentially explosive, especially aromatic azides with multiple halogens. Reactions must be conducted with adequate safety protocols, including temperature control and avoidance of shock or friction.

- Characterization: The final product is typically characterized by NMR spectroscopy (¹H, ¹³C), IR spectroscopy (noting the azide stretch ~2100 cm⁻¹), and mass spectrometry to confirm molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3-dibromo-5-chlorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Various oxidizing agents, depending on the target product.

Major Products

Scientific Research Applications

2-Azido-1,3-dibromo-5-chlorobenzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in bioconjugation reactions, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Azido-1,3-dibromo-5-chlorobenzene involves its reactive azide group, which can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity makes it a valuable tool in molecular labeling and bioconjugation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Reactivity and Stability

Azide Group Reactivity :

All azide-containing compounds (target compound, , and ) participate in click chemistry to form 1,2,3-triazoles, a reaction widely utilized in drug discovery and polymer science . However, the presence of nitro groups ( and ) introduces additional redox sensitivity, limiting thermal stability compared to the target compound .Halogen Effects :

- Bromine/Chlorine (Target Compound) : Bromine’s moderate electronegativity and size facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling), while chlorine enhances electron withdrawal, directing further substitutions to meta/para positions .

- Iodine () : Larger atomic radius increases steric hindrance, slowing substitution reactions but enabling heavier atom-directed catalysis .

- Dichloro () : Lower molecular weight and reduced steric bulk compared to dibromo derivatives enhance solubility in polar solvents .

Nitro Group Impact ( and ) :

Nitro groups strongly deactivate the aromatic ring, making electrophilic substitutions challenging but enabling reduction to amines for downstream applications .

Research Findings and Trends

Recent studies highlight the growing use of halogenated azides in click chemistry-driven drug discovery. For example, Pokhodylo et al. demonstrated that 2-azido-thiazoles (structurally analogous to the target compound) efficiently form triazole-carboxylic acids under mild conditions, underscoring the versatility of azide-bearing aromatics . Meanwhile, iodine-substituted analogs () show promise in heavy-atom crystallography for structural elucidation .

Q & A

Q. How can computational modeling guide synthetic pathway design?

- Answer :

- Software : Gaussian or ORCA for DFT calculations (e.g., transition state energy barriers).

- Parameters : Simulate substituent effects on reaction thermodynamics. For example, meta-chloro groups increase activation energy for NAS by 5–10 kJ/mol compared to para-substituted analogs.

- Outcome : Predict optimal leaving groups or solvent systems before lab trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.